

Technical Guide: Solubility Profile & Applications of (2-Bromo-4-methylphenyl)methanol

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Compound of Interest

Compound Name:	(2-Bromo-4-methylphenyl)methanol
CAS No.:	824-53-3
Cat. No.:	B1527726

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CAS Number: 824-53-3 Formula: C_8H_9BrO Molecular Weight: 201.06 g/mol IUPAC Name: **(2-Bromo-4-methylphenyl)methanol**[\[1\]](#)

Executive Summary

(2-Bromo-4-methylphenyl)methanol is a bifunctional building block containing a polar benzylic hydroxyl group and a lipophilic brominated aromatic core. Its solubility behavior is governed by the competition between the hydrogen-bonding capability of the alcohol moiety and the hydrophobic nature of the aryl bromide. Understanding this balance is critical for optimizing reaction conditions (e.g., Suzuki couplings, oxidations) and purification processes (recrystallization).

This guide details the solubility landscape of the compound, categorizing solvents by thermodynamic compatibility, and provides field-tested protocols for solubility determination and recrystallization.

Physicochemical Profile & Solubility Mechanism[2]

Structural Determinants of Solubility

The molecule exhibits a "push-pull" solubility mechanism:

- **Hydrophilic Domain:** The hydroxymethyl group (-CH₂OH) acts as both a hydrogen bond donor and acceptor, facilitating solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).
- **Lipophilic Domain:** The 2-bromo and 4-methyl substituents on the benzene ring increase lipophilicity (Calculated LogP ~2.1), enhancing affinity for chlorinated solvents and ethers while reducing water solubility.
- **Crystal Lattice Energy:** As a solid at room temperature, the compound possesses significant lattice energy derived from intermolecular hydrogen bonding and π -stacking. Solvents must overcome this energy to effect dissolution.

Solubility Landscape Table

Solvent Class	Representative Solvents	Solubility Status	Mechanistic Insight
Polar Aprotic	DMSO, DMF, DMAc	High	Strong dipole interactions disrupt the crystal lattice; ideal for reaction media.[2]
Chlorinated	Dichloromethane (DCM), Chloroform	High	High polarizability of the solvent interacts favorably with the soft bromine substituent. [2]
Polar Protic	Methanol, Ethanol, Isopropanol	High	Solvation driven by hydrogen bonding with the benzylic hydroxyl group.[2]
Ethers	THF, 1,4-Dioxane, Diethyl Ether	Moderate to High	Oxygen lone pairs in solvent accept H-bonds from the solute; THF is superior to Et ₂ O due to higher polarity.[2]
Esters	Ethyl Acetate, Isopropyl Acetate	Moderate	Good general solvent; often used as the "good" solvent in recrystallization pairs. [2]
Aromatic Hydrocarbons	Toluene, Xylene	Moderate	Soluble upon heating; often used for azeotropic drying or hot recrystallization.[2]
Aliphatic Hydrocarbons	Hexanes, Heptane, Pentane	Low / Insoluble	Lacks the polarity to break solute-solute H-

bonds; functions as an anti-solvent.[2]

Aqueous

Water

Very Low

The hydrophobic aromatic core dominates; insoluble at neutral pH.[2]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

For determining the saturation limit (mg/mL) in a specific solvent for process scale-up.

Reagents: **(2-Bromo-4-methylphenyl)methanol** (Solid), Target Solvent (HPLC Grade).

- Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.
- Addition: Add 500 μ L of the target solvent.
- Equilibration: Cap the vial and agitate (vortex or shaker) for 24 hours at 25°C.
 - Observation: If fully dissolved, add more solid until saturation (precipitate remains).
- Filtration: Filter the supernatant through a 0.45 μ m PTFE syringe filter.
- Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve to determine concentration.

Protocol B: Purification via Recrystallization

The most effective method for purifying this intermediate from reaction byproducts.

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-Solvent).

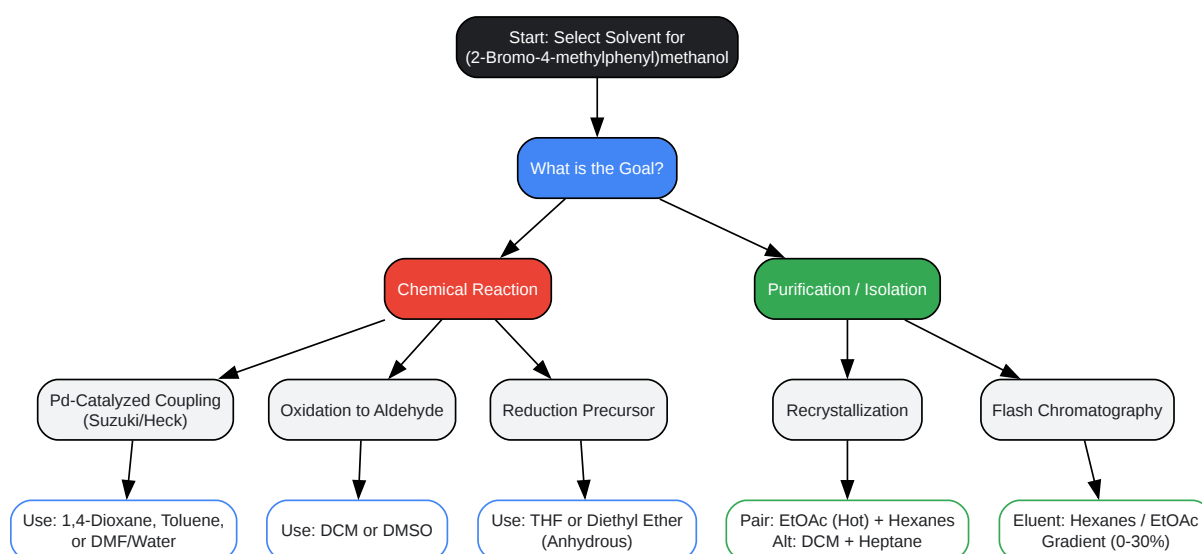
- Dissolution: Place the crude solid in a flask. Add the minimum amount of Ethyl Acetate required to dissolve the solid at near-boiling temperature (approx. 70°C).

- Clarification: If insoluble particulates remain, filter the hot solution through a pre-warmed glass frit.
 - Nucleation: Remove from heat. While still warm, add Hexanes dropwise until a faint, persistent turbidity (cloud point) appears.
 - Crystallization: Add 1-2 drops of Ethyl Acetate to clear the solution. Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.
 - Isolation: Filter the resulting white crystals and wash with cold Hexanes. Dry under vacuum.
- [3]

Visualization of Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).



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Figure 1: Decision matrix for solvent selection based on experimental intent.

Applications in Synthesis

The solubility profile of **(2-Bromo-4-methylphenyl)methanol** directly impacts its utility in downstream synthesis:

- Suzuki-Miyaura Coupling:
 - Reaction: Coupling of the aryl bromide with boronic acids.
 - Preferred Solvent: 1,4-Dioxane/Water or Toluene. The compound's solubility in these organic solvents allows for high-concentration reaction mixtures, while the addition of water dissolves the inorganic base (e.g., K_2CO_3).
- Oxidation (Swern or Dess-Martin):
 - Reaction: Conversion of the alcohol to 2-bromo-4-methylbenzaldehyde.^[4]
 - Preferred Solvent: DCM. The high solubility in DCM at low temperatures (-78°C for Swern) ensures homogeneous reaction kinetics and prevents precipitation of intermediates.
- Nucleophilic Substitution:
 - Reaction: Conversion of the alcohol to a benzyl halide or ether.
 - Preferred Solvent: THF or DMF. These solvents solvate the anionic nucleophiles effectively while keeping the substrate in solution.

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